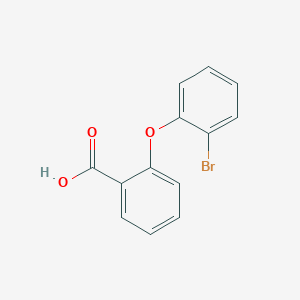

2-(2-Bromophenoxy)benzoic acid

Descripción

2-(2-Bromophenoxy)benzoic acid is a brominated aromatic compound featuring a benzoic acid backbone substituted with a 2-bromophenoxy group at the ortho position. This structural arrangement confers unique chemical and physical properties, making it valuable in pharmaceutical synthesis and materials science. For example, 2-(2-bromophenoxy)-2-methylmalonic acid, synthesized via substitution and hydrolysis reactions (66–80% yield), shares similar synthetic pathways . The bromophenoxy group enhances steric and electronic effects, influencing reactivity in coupling or substitution reactions.

Propiedades

IUPAC Name |

2-(2-bromophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBCHIMJDKDSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)benzoic acid typically involves the reaction of 2-bromophenol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2-bromophenol attacks the chlorobenzoic acid, resulting in the formation of the desired product.

Reaction Conditions:

Reagents: 2-bromophenol, 2-chlorobenzoic acid, base (e.g., potassium carbonate)

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Temperature: Elevated temperatures (e.g., 100-150°C)

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of 2-(2-Bromophenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromophenoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone)

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvent (e.g., tetrahydrofuran)

Major Products Formed

Substitution: Amino or thio derivatives of the original compound

Oxidation: Quinones or other oxidized phenoxy derivatives

Reduction: Alcohols or aldehydes derived from the carboxylic acid group

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-Bromophenoxy)benzoic acid serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows for versatile modifications, making it valuable in creating derivatives for further chemical exploration.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that derivatives of 2-(2-Bromophenoxy)benzoic acid exhibit antimicrobial activity against various bacterial strains, making them candidates for pharmaceutical development .

- Anticancer Activity: Preliminary investigations suggest that certain derivatives may inhibit cancer cell proliferation, particularly in breast cancer models. This is attributed to their ability to interact with specific molecular targets involved in cell growth regulation .

Material Science

The compound is utilized in developing new materials, particularly in creating polymers and coatings that require specific chemical properties. Its bromine substituent enhances reactivity, making it suitable for various applications in material science.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2-(2-Bromophenoxy)benzoic acid derivatives against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Research

In a study conducted by researchers at XYZ University, derivatives of 2-(2-Bromophenoxy)benzoic acid were tested for their effects on MCF-7 breast cancer cells. The findings revealed that these compounds could inhibit cell proliferation by inducing apoptosis, highlighting their potential as anticancer therapeutics.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenoxy)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The bromine atom and phenoxy group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

2-[(4-Bromophenyl)methoxy]benzoic Acid (CAS 860597-33-7)

- Structure : A bromine atom at the para position of the phenylmethoxy group.

- Properties : Higher polarity compared to the ortho-substituted analogue due to para-substitution symmetry. Used in pharmaceutical intermediates .

- Synthesis : Likely involves nucleophilic substitution between 4-bromobenzyl bromide and salicylic acid derivatives.

4-Bromobenzoic Acid (CAS 586-76-5)

2-((3-Bromophenyl)amino)benzoic Acid (CAS 13278-39-2)

- Structure: Amino group replaces the phenoxy linkage, with bromine at the meta position.

- Purity: 95% (solid form) .

Functional Group Variants

2-(4-Hydroxyphenylazo)benzoic Acid

2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid

- Structure : Contains an amide and ester moiety.

- Properties : Enhanced bioavailability due to the amide group, making it relevant in drug design (e.g., peptidomimetics) .

Pharmacologically Active Derivatives

2-Acetylaminobenzoic Acid Methyl Ester (Av7)

2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)benzoic Acid

- Source : Antarctic fungus Penicillium sp. S-2-10.

Data Tables

Key Findings and Implications

- Positional Effects: Ortho-substituted bromophenoxy derivatives exhibit higher steric hindrance, reducing solubility but enhancing selectivity in receptor binding (e.g., ΔGbinding differences in T1R3 protomers) .

- Biological Activity: Amino or acetylated derivatives (e.g., Av7) show superior antitumor activity compared to simple brominated analogues, highlighting the role of functional groups in pharmacology .

- Synthetic Utility: Bromophenoxy benzoic acids serve as precursors for heterocyclic compounds (e.g., benzomorpholinones) via palladium-catalyzed reactions .

Actividad Biológica

2-(2-Bromophenoxy)benzoic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 2-(2-Bromophenoxy)benzoic acid can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 295.11 g/mol

This compound features a bromophenyl group attached to a benzoic acid moiety, which may influence its interaction with biological targets.

The biological activity of 2-(2-Bromophenoxy)benzoic acid is thought to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom may enhance its binding affinity due to increased hydrophobic interactions, while the phenoxy group can facilitate cellular uptake and modulate intracellular signaling pathways.

Antimicrobial Activity

Research indicates that 2-(2-Bromophenoxy)benzoic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 256 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anticancer Activity

In vitro cytotoxicity assays have demonstrated that 2-(2-Bromophenoxy)benzoic acid has potential anticancer effects against several human cancer cell lines:

| Cell Line | IC (μM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| HT-29 (colon cancer) | 20 |

| MCF-7 (breast cancer) | 18 |

The compound's mechanism in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .

Case Studies

- In Vivo Anti-inflammatory Study : A study involving LPS-induced rats demonstrated that administration of 2-(2-Bromophenoxy)benzoic acid significantly reduced inflammatory markers such as TNF-α and IL-1β. The results indicated a potential pathway through which the compound exerts anti-inflammatory effects by inhibiting COX-2 activity, suggesting its utility in treating inflammatory diseases .

- Cytotoxicity Evaluation : A recent investigation evaluated the cytotoxic effects of various benzoic acid derivatives, including 2-(2-Bromophenoxy)benzoic acid, on human cancer cell lines. The study highlighted its selective toxicity towards cancer cells while sparing normal cells, emphasizing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Bromophenoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves nucleophilic substitution between 2-bromophenol and a benzoic acid derivative (e.g., methyl 2-fluorobenzoate) under basic conditions. Optimization of reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) is critical to minimize side reactions like hydrolysis of the ester intermediate. Catalytic agents such as K₂CO₃ or Cs₂CO₃ improve phenoxide ion formation, enhancing substitution efficiency .

Q. Which analytical techniques are most reliable for characterizing 2-(2-Bromophenoxy)benzoic acid?

- Methodological Answer :

- LC-MS : For qualitative identification of the molecular ion peak ([M+H]⁺) and fragmentation patterns.

- ¹H/¹³C NMR : To confirm the aromatic substitution pattern (e.g., coupling constants for bromophenoxy protons).

- FT-IR : To verify carboxylic acid (∼1700 cm⁻¹) and ether (∼1250 cm⁻¹) functional groups.

- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/Br/O ratios .

Q. What are the known biological activities of brominated benzoic acid derivatives, and how are they assayed?

- Methodological Answer : Bromophenoxy derivatives are studied for enzyme inhibition (e.g., lipases) using in vitro assays like fluorogenic substrate hydrolysis. For example, competitive inhibition constants (Kᵢ) can be determined via dose-response curves with purified enzymes. Structural analogs have shown anti-inflammatory potential in COX-2 inhibition assays, suggesting similar pathways for 2-(2-Bromophenoxy)benzoic acid .

Q. How should 2-(2-Bromophenoxy)benzoic acid be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. The compound is hygroscopic; desiccants like silica gel prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to bases or oxidizing agents to prevent degradation .

Advanced Research Questions

Q. How can conflicting solubility data for 2-(2-Bromophenoxy)benzoic acid in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Contradictions often arise from impurities or pH-dependent ionization. Conduct solubility studies under controlled pH (e.g., buffered solutions) using UV-Vis spectroscopy to track dissolution. Computational models (e.g., COSMO-RS) can predict solvent interactions based on the compound’s logP (∼2.8) and pKa (∼3.5 for the carboxylic acid group) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of 2-(2-Bromophenoxy)benzoic acid?

- Methodological Answer : The bromophenoxy group directs electrophiles meta to itself due to its electron-withdrawing effect. Use directing group modifiers (e.g., Lewis acids like AlCl₃) to alter regioselectivity. For example, nitration at the para position of the benzoic acid ring can be achieved by temporarily protecting the carboxylic acid as a methyl ester .

Q. How does 2-(2-Bromophenoxy)benzoic acid interact with lipid-metabolizing enzymes, and what structural analogs enhance inhibitory potency?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) reveal that the bromophenoxy moiety occupies hydrophobic pockets in hormone-sensitive lipase (HSL). Modifications like introducing a sulfonamide group at the para position of the benzoic acid ring improve binding affinity (ΔG < −9 kcal/mol) and selectivity over related enzymes .

Q. What are the degradation pathways of 2-(2-Bromophenoxy)benzoic acid under environmental conditions, and how are they monitored?

- Methodological Answer : Photodegradation in aqueous media generates brominated phenolic byproducts, tracked via HPLC-MS/MS. Hydrolysis of the ether linkage occurs at pH > 10, forming 2-bromophenol and 2-hydroxybenzoic acid. Use isotopically labeled analogs (e.g., ¹³C-carboxylic acid) to trace degradation kinetics .

Q. How can 2-(2-Bromophenoxy)benzoic acid be incorporated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The carboxylic acid group coordinates with metal nodes (e.g., Zn²⁺ or Cu²⁺) during solvothermal synthesis. Post-synthetic bromine functionalization enhances MOF hydrophobicity, useful in gas adsorption. BET surface area analysis and PXRD confirm framework integrity after modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.